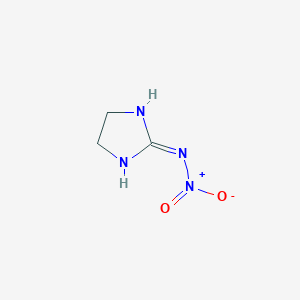
2-(Nitroimino)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Nitroimino)imidazolidine is a useful research compound. Its molecular formula is C3H6N4O2 and its molecular weight is 130.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Applications
Insecticide Development
One of the primary applications of 2-(Nitroimino)imidazolidine is as an intermediate in the synthesis of insecticides, particularly Imidacloprid. This compound belongs to the neonicotinoid class of insecticides, which are known for their effectiveness against a wide range of pests. Imidacloprid acts on the nervous system of insects, leading to paralysis and death, making it a crucial tool in agricultural pest management.
- Mechanism of Action : Imidacloprid functions by binding to nicotinic acetylcholine receptors in insects, disrupting neurotransmission and leading to fatal outcomes for pests such as aphids, whiteflies, and various beetles .
- Usage : It is widely utilized in various crops including cotton, rice, and vegetables. Its systemic nature allows it to be absorbed by plants and provide protection against pests through multiple application methods such as seed dressing and foliar treatment .
Environmental Considerations
The production process of this compound has been optimized to minimize environmental impact. Recent patents describe a one-pot synthesis method that reduces waste and avoids the isolation of hazardous intermediates . This approach not only enhances safety during manufacturing but also aligns with growing demands for environmentally friendly agricultural practices.
Medicinal Chemistry Applications
Potential Therapeutic Uses
Beyond its agricultural applications, this compound is being explored for its potential medicinal properties. Research indicates that compounds within this class may exhibit antimicrobial and antifungal activities .
- Case Study : A study highlighted the synthesis of derivatives from this compound that demonstrated activity against various microbial strains. This opens avenues for developing new antibiotics or antifungal agents .
- Further Research : The exploration of structure-activity relationships (SAR) for derivatives of this compound could lead to the discovery of novel therapeutic agents with enhanced efficacy and reduced toxicity profiles .
Summary Table of Applications
| Application Area | Specific Use | Examples/Notes |
|---|---|---|
| Agriculture | Insecticide Synthesis | Intermediate for Imidacloprid |
| Pest Control | Effective against aphids, beetles, whiteflies | |
| Environmental Chemistry | Sustainable Manufacturing | One-pot synthesis reduces waste |
| Medicinal Chemistry | Antimicrobial Agents | Potential derivatives showing activity against microbes |
| Future Therapeutics | Ongoing research into SAR for drug development |
Analyse Des Réactions Chimiques
Hydroamination with α-(Trifluoromethyl)styrenes
The compound undergoes regioselective hydroamination to synthesize β-trifluoromethyl neonicotinoid analogs :
-
Conditions : DBN (base), room temperature, 0.5–6 hours.
-
Example :
Substrate Product Yield Reaction Time 4-Methoxystyrene 97% 6 h 4-Chlorostyrene 89% 4 h
Mechanism : Base-mediated nucleophilic attack of the nitroimino nitrogen on the styrene’s β-carbon, followed by proton transfer .
Defluorination for γ,γ-Difluoro Analogs
Under harsher conditions, 2-(nitroimino)imidazolidine participates in defluorination reactions to form gem-difluorovinyl derivatives :
-
Conditions : NaH (base), 60°C, 12 hours.
-
Example :
Substrate Product Yield 4-Methylstyrene 71% 4-Fluorostyrene 68%
Application : These analogs exhibit enhanced insecticidal activity and metabolic stability compared to non-fluorinated neonicotinoids .
Acid-Catalyzed Cyclization Reactions
In acidic media, this compound derivatives form imidazolidin-2-ones via oxonium cation intermediates :
-
Conditions : Trifluoroacetic acid (TFA), toluene, reflux.
-
Regioselectivity : 4-Substituted products dominate due to lower activation energy (ΔG‡ = 5 kcal/mol for TS3 vs. TS2) .
Environmental and Industrial Impact
Propriétés
Formule moléculaire |
C3H6N4O2 |
|---|---|
Poids moléculaire |
130.11 g/mol |
Nom IUPAC |
N-imidazolidin-2-ylidenenitramide |
InChI |
InChI=1S/C3H6N4O2/c8-7(9)6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6) |
Clé InChI |
DJZWNSRUEJSEEB-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=N[N+](=O)[O-])N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















